2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
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Overview
Description
2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, cyano, and sulfanyl functional groups attached to a benzenecarboxamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The resulting amine is acylated with 2,4-dichlorobenzoyl chloride to form the desired benzenecarboxamide.
Substitution: Finally, a substitution reaction is carried out to introduce the cyano and sulfanyl groups, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and cyano groups play a crucial role in its reactivity and biological activity. It may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
- 2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
Uniqueness
2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-13-2-6-17(7-3-13)27-20-9-5-16(10-14(20)12-24)25-21(26)18-8-4-15(22)11-19(18)23/h2-11H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFSHZOTKGEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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